2-{2-[2-(2-methoxyethyl)-4-morpholinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone
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Overview
Description
2-{2-[2-(2-methoxyethyl)-4-morpholinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone is a useful research compound. Its molecular formula is C18H23N3O4 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.16885622 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Reactions :
- Dovlatyan et al. (2010) investigated the thermal rearrangement of similar compounds, leading to the formation of derivatives by elimination processes (Dovlatyan et al., 2010).
- Koza et al. (2013) reported the synthesis of a novel class of compounds, including 4-aminophthalazin-1(2H)-ones, starting from related ester functionalities (Koza et al., 2013).
- Mustafa et al. (1964) explored the condensation of 1(2H)-phthalazinones with secondary amines and formaldehyde, yielding corresponding derivatives (Mustafa et al., 1964).
Antimicrobial Activities :
- Bektaş et al. (2010) synthesized novel triazole derivatives, including phthalazinone derivatives, and screened them for antimicrobial activities, finding some to possess good or moderate activities (Bektaş et al., 2010).
Catalytic Applications :
- Utsunomiya and Hartwig (2003) reported a ruthenium-catalyzed intermolecular hydroamination of vinylarenes with secondary aliphatic and benzylic amines, including morpholine, a component in the synthesis of phthalazinone derivatives (Utsunomiya & Hartwig, 2003).
Biological Activities and Applications :
- Bedair et al. (1987) synthesized benzyl-2-1(2H) phthalazonyl derivatives, some exhibiting pronounced antimicrobial activities (Bedair et al., 1987).
- Abubshait et al. (2011) studied the reaction of specific benzoic acids to produce phthalazinone derivatives, some showing antimicrobial activity (Abubshait et al., 2011).
- Bhat et al. (2018) synthesized dihydropyrimidinone derivatives containing piperazine/morpholine moiety via a Biginelli synthesis (Bhat et al., 2018).
- Abu‐Hashem et al. (2020) synthesized novel derivatives, including those with piperazine or morpholine, as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Structural Studies and Characterization :
- Jin et al. (2018) conducted structural studies on morpholine-substituted triazine derivatives, showing significant biological activity (Jin et al., 2018).
Transformation and Synthesis of Novel Derivatives :
- Pritchard and Al‐Rawi (2008) reported the synthesis of novel 2-thio-1,3-oxazines and their transformation with amines, including morpholine (Pritchard & Al‐Rawi, 2008).
Mechanism of Action
If this compound is intended to be a drug or a biologically active molecule, its mechanism of action would depend on its interactions with biological targets in the body. This could involve binding to specific proteins or enzymes, interfering with cellular processes, or modulating signal transduction pathways .
Safety and Hazards
Future Directions
Future research on this compound could involve further studies to elucidate its synthesis, structure, reactivity, and potential applications. This could include developing more efficient synthetic routes, investigating its interactions with other molecules, and exploring its potential uses in areas such as medicine or materials science .
Properties
IUPAC Name |
2-[2-[2-(2-methoxyethyl)morpholin-4-yl]-2-oxoethyl]-4-methylphthalazin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-13-15-5-3-4-6-16(15)18(23)21(19-13)12-17(22)20-8-10-25-14(11-20)7-9-24-2/h3-6,14H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHMVHHGURPQOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)N3CCOC(C3)CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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